molecular formula C7H11N3 B061186 2-(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile CAS No. 178483-44-8

2-(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile

Cat. No.: B061186
CAS No.: 178483-44-8
M. Wt: 137.18 g/mol
InChI Key: CYTNRGDYTSEJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of a nitrile group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile typically involves the reaction of 1,3-dimethylimidazolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine, followed by the addition of acetonitrile to form the desired product .

Industrial Production Methods

Industrial production of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imidazolidine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazolidines with various functional groups.

Scientific Research Applications

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile is unique due to the presence of both the imidazolidine ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

178483-44-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(1,3-dimethylimidazolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C7H11N3/c1-9-5-6-10(2)7(9)3-4-8/h3H,5-6H2,1-2H3

InChI Key

CYTNRGDYTSEJQV-UHFFFAOYSA-N

SMILES

CN1CCN(C1=CC#N)C

Canonical SMILES

CN1CCN(C1=CC#N)C

Synonyms

Acetonitrile, (1,3-dimethyl-2-imidazolidinylidene)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.